Grayanotoxin XVIII
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Overview
Description
Preparation Methods
Grayanotoxin XVIII can be isolated from natural sources such as Leucothoe grayana. The molecular structure of this compound has been determined through X-ray crystal analysis
Chemical Reactions Analysis
Grayanotoxin XVIII undergoes various chemical reactions, including oxidation and reduction. The compound’s structure, which includes multiple hydroxyl groups, allows it to participate in these reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Grayanotoxin XVIII has several scientific research applications. It is used in studies related to neurotoxicity and the modulation of sodium channels. The compound’s ability to interfere with voltage-gated sodium channels makes it a valuable tool for understanding the mechanisms of sodium channel function and the effects of neurotoxins on neuronal activity . Additionally, this compound is used in pharmacological research to study its potential therapeutic applications and toxicological effects .
Mechanism of Action
Grayanotoxin XVIII exerts its effects by binding to voltage-gated sodium channels in the cell membrane of neurons. This binding increases the permeability of sodium ions and inhibits the inactivation of sodium channels, leading to prolonged depolarization of the neuron . The molecular targets of this compound include the sodium channel subunits, specifically the segments involved in channel gating .
Comparison with Similar Compounds
. These compounds share a similar mechanism of action but differ in their specific chemical structures and toxicities. For example, Grayanotoxin I is known to have a higher toxicity compared to Grayanotoxin XVIII . The unique structural features of this compound, such as its specific hydroxyl group arrangement, contribute to its distinct biological activity and toxicity profile .
Properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1R,3R,4R,6S,8S,10R,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14-tetrol |
InChI |
InChI=1S/C20H32O4/c1-11-13-6-5-12-8-19(13,10-18(12,4)23)9-16(22)20(24)14(11)7-15(21)17(20,2)3/h12-16,21-24H,1,5-10H2,2-4H3/t12-,13+,14+,15+,16-,18-,19-,20+/m1/s1 |
InChI Key |
AHMSDGIIEDDLQI-IQDQMAIWSA-N |
Isomeric SMILES |
C[C@]1(C[C@]23C[C@H]1CC[C@H]2C(=C)[C@@H]4C[C@@H](C([C@]4([C@@H](C3)O)O)(C)C)O)O |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(CCC3C2=C)C(C4)(C)O)O)O)O)C |
Origin of Product |
United States |
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